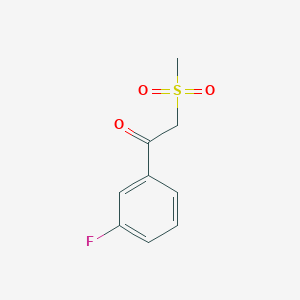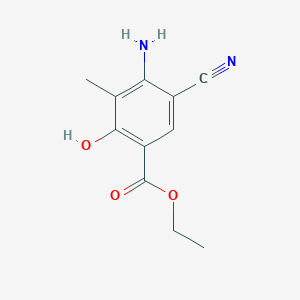
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
Vue d'ensemble
Description
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate: is an organic compound with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . This compound is a derivative of benzoic acid and contains functional groups such as an amino group, a cyano group, a hydroxy group, and an ester group. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate typically involves the following steps :
Formation of Sodium Ethoxide: Sodium metal is added to ethanol to form sodium ethoxide.
Reaction with Ethylpropionyl Acetate: Ethylpropionyl acetate is added to the sodium ethoxide solution and stirred at room temperature for one hour.
Cyclization and Esterification: The resulting intermediate undergoes cyclization and esterification to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is carried out in controlled environments to ensure purity and safety .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-amino-5-cyano-3-methylbenzoic acid.
Reduction: Formation of 4-amino-5-aminomethyl-2-hydroxy-3-methylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate has several scientific research applications, including :
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate involves its interaction with specific molecular targets and pathways . The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Ethyl 2-hydroxy-4-methylbenzoate
- Ethyl 4-cyano-2-hydroxybenzoate
- Ethyl 2,4-dihydroxy-6-methylbenzoate
Comparison: Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is unique due to the presence of both an amino group and a cyano group on the benzoate ring, which imparts distinct chemical reactivity and potential biological activity . Similar compounds may lack one or more of these functional groups, resulting in different chemical and biological properties .
Propriétés
IUPAC Name |
ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(15)8-4-7(5-12)9(13)6(2)10(8)14/h4,14H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREVECVPDJASFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1)C#N)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379340 | |
| Record name | ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72817-85-7 | |
| Record name | ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)


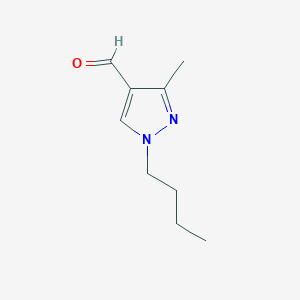
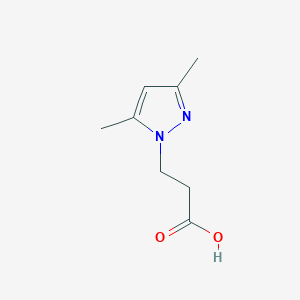
![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)
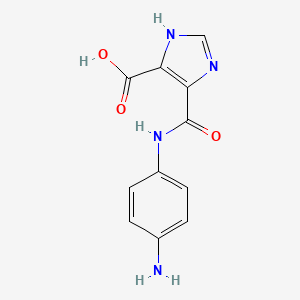

![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)


